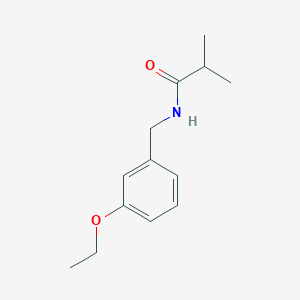
N-(4-sec-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sec-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and low pH. BCTC has been shown to block TRPV1-mediated responses in vitro and in vivo, making it a potential therapeutic target for pain and inflammation.
Mechanism of Action
N-(4-sec-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide blocks TRPV1-mediated responses by binding to the channel and preventing its activation by stimuli such as heat and capsaicin. TRPV1 is involved in the transmission of pain signals in the nervous system, and blocking its activity can reduce pain and inflammation.
Biochemical and physiological effects:
This compound has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and migraine. This compound has also been shown to have potential applications in the treatment of bladder pain syndrome and irritable bowel syndrome.
Advantages and Limitations for Lab Experiments
N-(4-sec-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is a selective antagonist of TRPV1, making it a useful tool for studying the role of TRPV1 in pain and inflammation. However, this compound has limited solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several potential future directions for research on N-(4-sec-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use as therapeutic agents. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Finally, there is potential for the development of novel drug delivery systems for this compound, which could improve its efficacy and reduce side effects.
Synthesis Methods
N-(4-sec-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-sec-butylphenylboronic acid with tetrahydro-2-furancarboxylic acid, followed by coupling with piperazinecarboxylic acid and subsequent carbonylation. The final product is then purified using column chromatography.
Scientific Research Applications
N-(4-sec-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been extensively studied for its potential use as a therapeutic agent for pain and inflammation. In preclinical studies, this compound has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and migraine. This compound has also been shown to have potential applications in the treatment of bladder pain syndrome and irritable bowel syndrome.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-3-15(2)16-6-8-17(9-7-16)21-20(25)23-12-10-22(11-13-23)19(24)18-5-4-14-26-18/h6-9,15,18H,3-5,10-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEHUEGUZHPJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5432016.png)
![N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5432017.png)

![3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5432026.png)
![2-[4-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5432028.png)
![tert-butyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5432033.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5432044.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432055.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}acetamide](/img/structure/B5432065.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5432090.png)